molecular formula C15H19NO2 B12989180 Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate

Cat. No.: B12989180
M. Wt: 245.32 g/mol
InChI Key: DSIIKZLODFQWNM-UHFFFAOYSA-N
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Description

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate is a chemical compound with a complex structure that includes a cyclobutane ring and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with cyclobutanecarboxylic acid under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline moiety to a fully saturated quinoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline compounds.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A similar compound with a different ester group.

    N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-methyl]-3-(4-morpholinyl)-1-propanamine: Another related compound with a different functional group.

Uniqueness

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate is unique due to the presence of both a cyclobutane ring and a tetrahydroquinoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h5-6,10,16H,2-4,7-9H2,1H3

InChI Key

DSIIKZLODFQWNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC3=C(C=C2)NCCC3

Origin of Product

United States

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